molecular formula C13H17BFNO3 B12653706 2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Cat. No.: B12653706
M. Wt: 265.09 g/mol
InChI Key: GEVKMKYDCVLEAB-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a fluorine atom at position 2 and a 3-methylpiperidine carboxamide group at position 2. The boronic acid (-B(OH)₂) moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . The 3-methylpiperidinylcarbonyl group introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. This compound is likely utilized in pharmaceutical research, particularly in kinase inhibition or as a precursor for positron emission tomography (PET) tracers, given the structural similarity to radiolabeled amino acids (e.g., [18F]FACBC) described in .

Properties

Molecular Formula

C13H17BFNO3

Molecular Weight

265.09 g/mol

IUPAC Name

[2-fluoro-3-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C13H17BFNO3/c1-9-4-3-7-16(8-9)13(17)10-5-2-6-11(12(10)15)14(18)19/h2,5-6,9,18-19H,3-4,7-8H2,1H3

InChI Key

GEVKMKYDCVLEAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N2CCCC(C2)C)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the reaction of 2-fluorobenzoic acid with 3-methylpiperidine and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Several analogs differ in the placement of the piperidinylcarbonyl group on the benzene ring:

  • 2-Fluoro-4-(1-piperidinylcarbonyl)benzeneboronic acid (H55997): The piperidinylcarbonyl group is at position 4 instead of 3.
  • 2-Fluoro-5-(1-piperidinylcarbonyl)benzeneboronic acid (H52680) : The substituent at position 5 may reduce steric hindrance compared to the 3-position, enhancing reactivity with bulky coupling partners .

Table 1: Positional Isomers of Piperidinylcarbonyl-Substituted Benzeneboronic Acids

Compound ID Substituent Position Purity Molecular Weight (g/mol) Source
H56934 (Non-methyl) 3 97% ~265.1 (estimated) Alfa ()
H55997 4 97% ~265.1 Alfa ()
H52680 5 97% ~265.1 Alfa ()

Substituent Modifications: Piperidine vs. Morpholine and Benzylcarbamoyl

  • Morpholinyl Analogs: {2-Fluoro-3-[(morpholin-4-yl)carbonyl]phenyl}boronic acid (BB-5206): Replacing piperidine with morpholine introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This may enhance aqueous solubility but reduce membrane permeability .
  • Benzylcarbamoyl Derivatives :

    • 2-Fluoro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid (H56219) : The 3-methylbenzylcarbamoyl group introduces aromaticity and lipophilicity, which could improve binding to hydrophobic enzyme pockets compared to the piperidinyl variant .

Table 2: Substituent Modifications and Key Properties

Compound ID Substituent Type Key Features Potential Applications
Target Compound 3-Methylpiperidinylcarbonyl Balanced lipophilicity, steric bulk Kinase inhibitors, PET tracers
BB-5206 Morpholinylcarbonyl Higher polarity Water-soluble probes
H56219 3-Methylbenzylcarbamoyl Aromatic lipophilicity Enzyme inhibition studies

Trifluoromethyl and Trifluoromethoxy Derivatives

  • This analog is used in materials science and agrochemical synthesis .
  • 2-Fluoro-3-(trifluoromethoxy)benzeneboronic acid (CAS 881402-25-1) : The trifluoromethoxy (-OCF₃) group combines electronegativity with moderate steric bulk, offering unique reactivity profiles in cross-coupling .

Table 3: Fluorinated Benzeneboronic Acid Derivatives

Compound Substituent Molecular Weight (g/mol) Key Feature
Target Compound 3-Methylpiperidinyl ~279.2 (estimated) Enzyme-targeting specificity
2-Fluoro-3-CF₃ (CAS 157834-21-4) -CF₃ 207.92 High metabolic stability
2-Fluoro-3-OCF₃ (CAS 881402-25-1) -OCF₃ 238.0 (estimated) Balanced reactivity/solubility

Carbamoyl vs. Boronate Ester Functionality

  • 4-(4-Carboxy-1-piperidinoyl)benzeneboronic acid: The carboxylic acid group introduces pH-dependent solubility, making it suitable for prodrug design or ion-exchange chromatography .

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